molecular formula C9H11NO3S B13779123 (2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

Cat. No.: B13779123
M. Wt: 213.26 g/mol
InChI Key: KDIADSRGMZXPPV-ZCFIWIBFSA-N
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Description

ACETYL-D-2-THIENYLALANINE: is a synthetic amino acid derivative that features a thiophene ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETYL-D-2-THIENYLALANINE typically involves the acetylation of D-2-thienylalanine. The process begins with the preparation of D-2-thienylalanine, which can be synthesized through the Strecker synthesis or other amino acid synthesis methods. The acetylation is then carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of ACETYL-D-2-THIENYLALANINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: ACETYL-D-2-THIENYLALANINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the ring .

Scientific Research Applications

ACETYL-D-2-THIENYLALANINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ACETYL-D-2-THIENYLALANINE involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the suppression of tumor cell growth .

Comparison with Similar Compounds

Uniqueness: ACETYL-D-2-THIENYLALANINE is unique due to its combination of an acetylated amino acid structure with a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in its non-acetylated or non-amino acid counterparts .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid

InChI

InChI=1S/C9H11NO3S/c1-6(9(12)13)10(7(2)11)8-4-3-5-14-8/h3-6H,1-2H3,(H,12,13)/t6-/m1/s1

InChI Key

KDIADSRGMZXPPV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CC=CS1)C(=O)C

Canonical SMILES

CC(C(=O)O)N(C1=CC=CS1)C(=O)C

Origin of Product

United States

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